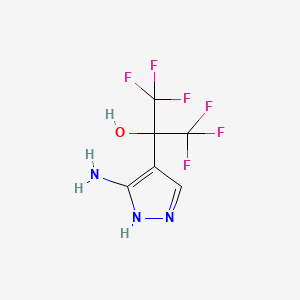![molecular formula C15H14N4O3 B6092519 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The morpholinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group would yield furanones, while reduction of the pyrido[2,3-d]pyrimidine core could produce dihydropyrido[2,3-d]pyrimidines.
Aplicaciones Científicas De Investigación
5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Could be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
Benzo[4,5]furo[3,2-d]pyrimidine: Used as a host material in organic light-emitting diodes.
Uniqueness
5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications.
Propiedades
IUPAC Name |
5-(furan-2-yl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14-12-10(11-2-1-7-22-11)3-4-16-13(12)17-15(18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPMFCDVXODAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092444.png)
![1-(2-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092445.png)
![8-(4-FLUOROPHENOXY)-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B6092449.png)

![3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
![N-[5-[[2-(4-bromophenoxy)acetyl]amino]-2-methylphenyl]benzamide](/img/structure/B6092468.png)
![N-[4-[(3-chlorobenzoyl)amino]phenyl]-3-methoxybenzamide](/img/structure/B6092481.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B6092482.png)
![2-[4-[2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetyl]piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B6092489.png)
![4,4,8-TRIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6092502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine](/img/structure/B6092520.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)
